1-Piperazinepropanenitrile, 4-(2-chlorophenyl)-beta-oxo-

Descripción

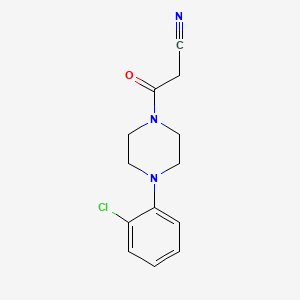

1-Piperazinepropanenitrile, 4-(2-chlorophenyl)-beta-oxo- is a piperazine derivative characterized by a 4-(2-chlorophenyl)piperazine core linked to a propanenitrile group with a beta-keto (oxo) functionality. This structure combines a pharmacologically significant arylpiperazine moiety with a nitrile group, which is often associated with metabolic stability and hydrogen-bonding interactions. The beta-oxo group may enhance polarity, influencing solubility and binding affinity compared to non-oxo derivatives.

Propiedades

Número CAS |

218920-82-2 |

|---|---|

Fórmula molecular |

C13H14ClN3O |

Peso molecular |

263.72 g/mol |

Nombre IUPAC |

3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropanenitrile |

InChI |

InChI=1S/C13H14ClN3O/c14-11-3-1-2-4-12(11)16-7-9-17(10-8-16)13(18)5-6-15/h1-4H,5,7-10H2 |

Clave InChI |

IORCEUPVCARSID-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CC#N |

Origen del producto |

United States |

Métodos De Preparación

Solvent and Temperature Considerations

Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are frequently employed in nucleophilic substitution reactions involving piperazine derivatives. For example, in the synthesis of a brominated ethanone derivative, methylene chloride served as the primary solvent, with reactions conducted at 18–26°C. Elevated temperatures (50–80°C) may enhance reaction rates but require careful control to avoid side reactions.

Base Selection

The use of inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is critical for deprotonating piperazine amines, enabling efficient alkylation or acylation. In a related synthesis, K₂CO₃ facilitated the reaction between ethyl cyanoacetate and piperidine, yielding a crystalline product.

Catalytic Approaches

Purification and Isolation Techniques

Liquid-Liquid Extraction

Post-reaction mixtures are often subjected to extraction with methylene chloride or ethyl acetate to isolate organic phases. Sequential washing with 5% sodium bicarbonate and brine removes acidic impurities and unreacted reagents, as demonstrated in a bromination reaction.

Crystallization

Crystallization from ethanol or acetone is a common purification method for nitrile-containing compounds. For example, 3-oxo-3-(piperidin-1-yl)propanenitrile was crystallized from ethanol, achieving high purity.

Chromatographic Methods

Column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) may resolve complex mixtures, though industrial-scale production might favor distillation or recrystallization for cost efficiency.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems could enhance yield and safety by maintaining precise temperature control and reducing reaction times. This approach has been validated in the synthesis of structurally related nitriles.

Análisis De Reacciones Químicas

Tipos de reacciones: 1-Piperazinepropanenitrilo, 4-(2-clorofenil)-beta-oxo- puede someterse a varias reacciones químicas, incluyendo:

Oxidación: El grupo beta-oxo se puede oxidar para formar los ácidos carboxílicos correspondientes.

Reducción: El grupo nitrilo se puede reducir a aminas primarias utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: El grupo 2-clorofenil puede participar en reacciones de sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Hidruro de litio y aluminio o hidrogenación catalítica.

Sustitución: Metóxido de sodio u otros nucleófilos fuertes en solventes apróticos polares.

Productos principales:

Oxidación: Ácidos carboxílicos.

Reducción: Aminas primarias.

Sustitución: Varios derivados de fenilo sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

1-Piperazinepropanenitrilo, 4-(2-clorofenil)-beta-oxo- tiene varias aplicaciones en la investigación científica:

Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas, como proteínas y ácidos nucleicos.

Medicina: Investigado por sus propiedades farmacológicas, incluyendo posibles actividades antiinflamatorias y anticancerígenas.

Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo por el cual 1-Piperazinepropanenitrilo, 4-(2-clorofenil)-beta-oxo- ejerce sus efectos depende en gran medida de su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversas respuestas biológicas. Por ejemplo, su interacción con ciertas enzimas puede inhibir su función, lo que da como resultado efectos terapéuticos como la reducción de la inflamación o el crecimiento tumoral.

Compuestos similares:

1-(2-Clorofenil)piperazina: Comparte el grupo 2-clorofenil pero carece de la funcionalidad beta-oxo.

4-(2-Clorofenil)piperazina: Estructura similar pero diferente patrón de sustitución en el anillo de piperazina.

1-(2-Clorofenil)-4-(3-cloropropil)piperazina: Contiene un grupo cloropropil adicional.

Singularidad: 1-Piperazinepropanenitrilo, 4-(2-clorofenil)-beta-oxo- es único debido a la presencia de los grupos nitrilo y beta-oxo, que confieren reactividad química y actividad biológica distintas. Esta combinación de grupos funcionales no se encuentra comúnmente en otros derivados de piperazina, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.

Comparación Con Compuestos Similares

Structural Comparisons

Table 1: Structural Features and Key Differences

Key Observations:

- Linker Flexibility : The target compound employs a propanenitrile-beta-oxo linker, distinct from propyl (benzimidazole derivatives ), enyl (), or bromobutoxy (coumarin derivatives ) linkers. The nitrile group may enhance metabolic stability compared to ether or alkyl chains.

- Substituent Position: The 2-chlorophenyl group in the target compound contrasts with para-substituted chlorophenyl moieties (e.g., ).

- Functional Groups : The beta-oxo group in the target compound is absent in most analogs, suggesting unique electronic or solubility profiles.

Actividad Biológica

1-Piperazinepropanenitrile, 4-(2-chlorophenyl)-beta-oxo- is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 1-Piperazinepropanenitrile, 4-(2-chlorophenyl)-beta-oxo- can be represented as follows:

This compound features a piperazine ring, which is known for its pharmacological properties, and a chlorophenyl group that may enhance its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on related piperazine derivatives showed promising antimicrobial activity against various pathogens. The compounds were tested using the tube dilution technique, revealing effectiveness comparable to standard antibiotics such as ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Standard Comparison |

|---|---|---|

| 1-Piperazinepropanenitrile | TBD | Ciprofloxacin |

| Related Compound A | 8 | Ciprofloxacin |

| Related Compound B | 16 | Fluconazole |

Anticancer Activity

The anticancer potential of 1-Piperazinepropanenitrile has been evaluated through various assays. A notable study reported that related compounds demonstrated significant cytotoxic effects on cancer cell lines, including HCT116 (colorectal cancer) and PC3 (prostate cancer) cells. The MTT assay results indicated that certain derivatives exhibited lower IC50 values than standard chemotherapeutic agents like 5-fluorouracil .

Table 2: Anticancer Activity Results

| Compound | IC50 (µM) | Standard Comparison |

|---|---|---|

| 1-Piperazinepropanenitrile | TBD | 5-Fluorouracil |

| Related Compound C | 15 | 5-Fluorouracil |

| Related Compound D | 20 | Tomudex |

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of 1-Piperazinepropanenitrile with target proteins involved in cancer progression. These studies indicated favorable binding affinities, suggesting that the compound could serve as a lead for further drug development. Docking scores revealed that it binds effectively within the active sites of relevant enzymes, which may contribute to its anticancer properties .

Case Studies

Several case studies have been documented regarding the use of piperazine derivatives in therapeutic applications:

- Case Study on Antimicrobial Efficacy : A study involving a series of piperazine derivatives demonstrated significant antimicrobial activity against resistant strains of bacteria. The findings support the notion that structural modifications can enhance bioactivity.

- Case Study on Anticancer Properties : Another investigation into piperazine-based compounds highlighted their potential in targeting specific cancer pathways, leading to reduced cell viability in vitro.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 1-Piperazinepropanenitrile derivatives, and how do temperature and solvent selection influence reaction outcomes?

- Methodological Answer : Synthesis requires precise control of temperature (typically 50–80°C to balance reaction rate and decomposition), solvent polarity (e.g., dichloromethane for nucleophilic substitutions or DMF for coupling reactions), and reaction time (monitored via TLC/HPLC). For example, polar aprotic solvents enhance nucleophilicity of the piperazine nitrogen, while elevated temperatures accelerate cyclization steps . Post-reaction purification via silica gel chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are essential for characterizing purity and structural identity, and what are their specific applications?

- Methodological Answer :

- HPLC : Quantifies purity (>98% for pharmacological studies) and monitors reaction progress using C18 columns with UV detection (λ = 210–254 nm) .

- NMR Spectroscopy : 1H/13C NMR confirms the piperazine ring (δ 2.5–3.5 ppm for N–CH2 protons), the β-oxo group (δ 170–180 ppm in 13C), and chlorophenyl substituents (δ 7.2–7.6 ppm aromatic protons) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C13H14ClN3O for derivatives) and detects fragmentation patterns .

Q. How can researchers confirm the presence of the β-oxo group and chlorophenyl substituent using spectroscopic methods?

- Methodological Answer :

- FT-IR : The β-oxo group exhibits a strong carbonyl stretch at ~1680–1720 cm⁻¹. Chlorophenyl C–Cl bonds show absorption at 550–650 cm⁻¹ .

- 13C NMR : The β-oxo carbon resonates at δ ~170–180 ppm. Chlorophenyl carbons are identified via coupling patterns in DEPT-135 spectra .

Advanced Research Questions

Q. How can reaction conditions be optimized to address byproduct formation or low yields in multi-step syntheses?

- Methodological Answer :

- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates. Adjust pH to 7–9 for amine couplings to minimize hydrolysis .

- Yield Improvement : Employ microwave-assisted synthesis (100–120°C, 10–30 min) for faster kinetics. Solvent mixtures (e.g., THF:H2O 4:1) enhance solubility of hydrophobic intermediates .

Q. What strategies resolve contradictions between computational predictions and experimental data regarding biological activity?

- Methodological Answer :

- Data Validation : Reassess computational models (e.g., molecular docking with AutoDock Vina) using crystal structures of target proteins (e.g., serotonin receptors). Cross-validate with surface plasmon resonance (SPR) to measure binding affinity (KD) .

- Experimental Replication : Repeat assays under controlled conditions (e.g., pH 7.4, 37°C) and verify compound purity via HPLC. Use orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) to confirm activity .

Q. How can the piperazine core be modified to enhance target binding affinity without compromising metabolic stability?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3 at the piperazine N-position) to improve receptor interactions. Replace β-oxo with bioisosteres (e.g., tetrazole) to resist CYP450 oxidation .

- Metabolic Profiling : Use hepatocyte microsomal assays to identify metabolic hotspots. Methylation of the piperazine ring (e.g., 4-methylpiperazine) reduces first-pass metabolism .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data between synthesized batches?

- Methodological Answer :

- Batch Comparison : Analyze deuterated solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Impurity Identification : Perform LC-MS to detect trace byproducts (e.g., dechlorinated derivatives) that may skew integration values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.